
Methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .
Synthesis Analysis
Selective hydrogenation of biomass platform molecule 5-(hydroxymethyl)furfural (HMF) to 5-methylfurfural using H2 as the reducing agent is very attractive, but challenging because hydrogenation of C=O bond in HMF is more favourable than C–OH both kinetically and thermodynamically .
Molecular Structure Analysis
The molecular structure of similar compounds like 5-hydroxymethyl furfural (HMF) derived humins has been investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS) experiments .
Chemical Reactions Analysis
The selective hydrogenation of 5-(hydroxymethyl)furfural (HMF) to 5-methylfurfural over single atomic metals anchored on Nb2O5 has been studied . The unique features of the single atomic catalysts (SACs) for the reaction result from the cooperation of the Nb and Pt sites near the interface .
Physical and Chemical Properties Analysis
5-Hydroxymethylfurfural (HMF) is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .
科学的研究の応用
Tissue Distribution and DNA Modifications
Research has demonstrated that modifications such as 5-hydroxymethylcytosine (hmC), generated from 5-methylcytosine (mC), are present in various mammalian tissues, with the highest concentrations found in neuronal cells of the CNS. This modification, along with 5-formylcytosine (fC) and 5-carboxylcytosine (caC), has been studied for its potential role in active DNA demethylation pathways, although active oxidative mC demethylation pathways in mammals appear unlikely (Globisch et al., 2010).
Role in Gene Expression and Development
The oxidation of 5mC to 5hmC by TET1 has significant implications for gene expression and development. This enzymatic conversion is crucial for retrotransposon silencing and mammalian development, highlighting the epigenetic regulation capabilities of TET proteins through modification of 5mC to hmC (Tahiliani et al., 2009).
Ligand Synthesis for Complexation
The synthesis of derivatives starting from pivotal building blocks like 5′-methyl-2,2′-bipyridine-6-carboxylic acid has been described for the complexation of lanthanide(III) cations. This involves functionalization to access various derivatives, illustrating the compound's utility in creating ligands suited for complexation processes (Charbonnière, Weibel, & Ziessel, 2001).
Enzymatic Reactions and Kinetic Studies
Kinetic investigations into enzymes like 2-methyl-3-hydroxypyridine-5-carboxylate oxygenase from Pseudomonas sp. reveal the ordered mechanism of substrate binding and product release, contributing to our understanding of enzymatic reactions involving similar compounds (Kishore & Snell, 1981).
Synthesis of Heterocycles from Amino Acids
A novel method for synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates from N-protected α-amino acids has been developed, showcasing the versatility of enaminones as intermediates for constructing functionalized heterocycles. This synthesis pathway underscores the utility of amino acid-derived compounds in generating novel heterocycles (Grošelj et al., 2013).
Detection and Quantification in Genomic DNA
Advanced analytical techniques have been developed for the sensitive and simultaneous determination of 5-methylcytosine and its oxidation products in genomic DNA. These methods, involving chemical derivatization coupled with liquid chromatography-tandem mass spectrometry, enable precise quantification of these modifications, highlighting their potential roles in cancer and other diseases (Tang et al., 2015).
Safety and Hazards
将来の方向性
The selective hydrogenation of 5-(hydroxymethyl)furfural (HMF) to 5-methylfurfural over single atomic metals anchored on Nb2O5 opens the way for producing 5-methylfurfural by direct hydrogenation of biomass-derived HMF using H2 as the reductant . This could be a promising route for the production of high-value chemicals .
特性
IUPAC Name |
methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-3-8(9(12)13-2)10-4-7(6)5-11/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNXVFPXIQKGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CO)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2599824.png)
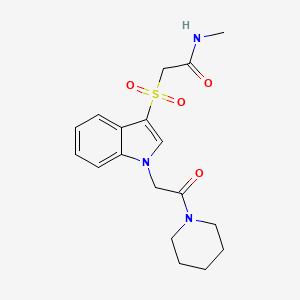
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2599827.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2599828.png)
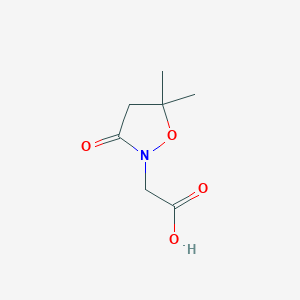
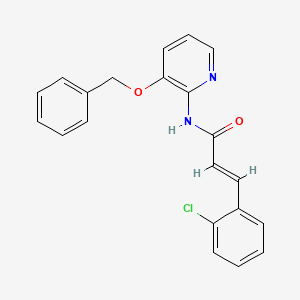
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2599835.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B2599839.png)

![2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid](/img/structure/B2599842.png)
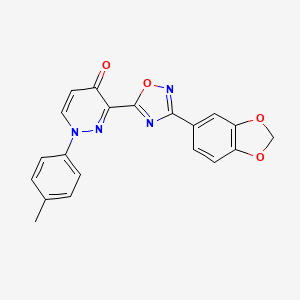
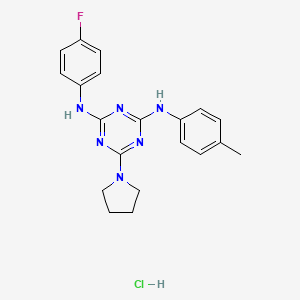
![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2599847.png)
